(2S)-2-amino-N-[2-(dimethylamino)ethyl]-4-methylpentanamide
Overview
Description
“(2S)-2-amino-N-[2-(dimethylamino)ethyl]-4-methylpentanamide” is a chemical compound with the CAS Number: 1217819-81-2. It has a molecular weight of 201.31 . The compound is in liquid form at room temperature .
Molecular Structure Analysis
The molecular formula of this compound is C10H23N3O . The InChI code for this compound is 1S/C10H23N3O/c1-8(2)7-9(11)10(14)12-5-6-13(3)4/h8-9H,5-7,11H2,1-4H3, (H,12,14)/t9-/m0/s1 .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . More detailed physical and chemical properties are not available in the current resources.Scientific Research Applications
Inhibition of Pathogenic Bacteria
PDMAEMA has been used in the development of nanogels for the inhibition of pathogenic bacteria . The polymer has been shown to inhibit the growth of both harmful Gram-negative and Gram-positive bacteria . The bactericidal activity of the quaternized PDMAEMA-EDMA nanogel was assessed against two pathogenic bacteria, namely Staphylococcus aureus (S. aureus) and Acinetobacter baumannii (A. baumannii) .
Drug and Gene Delivery
PDMAEMA has been used in the design of nanocarriers for simultaneous drug and gene delivery . An amphiphilic block copolymer comprising a biocompatible poly(ethylene glycol) (PEG) block and a multi-alkyne-functional biodegradable polycarbonate (PC) block was modified with a number of PDMAEMA side chains . The resulting cationic amphiphilic copolymer self-associated in aqueous media into nanosized micelles which were loaded with the antioxidant, anti-inflammatory, and anticancer drug quercetin .
Dispersion Polymerization
PDMAEMA has been used in dispersion polymerization . Several parameters of free-radical polymerization, including the effect of crosslinking monomer, medium composition, solvency and polarity, and type and concentration of initiator and stabilizer, were studied to fabricate high-quality PDMAEMA-EDMA nanogel .
Safety and Hazards
The compound has been classified with the signal word “Danger”. It has hazard statements H302, H315, H318, H335, which indicate that it can be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mechanism of Action
Target of Action
The primary targets of (2S)-2-amino-N-[2-(dimethylamino)ethyl]-4-methylpentanamide are bacterial cells. The compound has been shown to inhibit the growth of both harmful Gram-negative and Gram-positive bacteria .
Mode of Action
The compound interacts with its targets through a membrane-lysis mechanism . The cationic–hydrophobic balance, molecular structure, and distribution of cationic and hydrophobic moieties of these polymers are known to have a major effect on the antimicrobial activity .
Biochemical Pathways
The compound affects the integrity of the bacterial cell membrane, leading to cell lysis and death
Pharmacokinetics
The compound’s bioavailability is likely influenced by its physicochemical properties, such as its cationic–hydrophobic balance .
Result of Action
The compound’s action results in the disruption of the bacterial cell membrane, leading to cell death . This makes it an effective bactericidal agent against both Gram-positive and Gram-negative bacteria .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors such as pH and temperature . For instance, the compound has been shown to exhibit pH-responsive behavior, with different interactions between the compound and the aqueous solution at different pH levels .
properties
IUPAC Name |
(2S)-2-amino-N-[2-(dimethylamino)ethyl]-4-methylpentanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23N3O/c1-8(2)7-9(11)10(14)12-5-6-13(3)4/h8-9H,5-7,11H2,1-4H3,(H,12,14)/t9-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DASSCNBCNOVUIY-VIFPVBQESA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NCCN(C)C)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NCCN(C)C)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-amino-N-[2-(dimethylamino)ethyl]-4-methylpentanamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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